3-(4-Biphenyl)-1-propene
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Overview
Description
1,1’-Biphenyl, 4-(2-propenyl)-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a propenyl group attached to one of the phenyl rings. The structure of 1,1’-Biphenyl, 4-(2-propenyl)- can be represented as C15H14, indicating it contains 15 carbon atoms and 14 hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4-(2-propenyl)- can be synthesized through various organic reactions. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of 1,1’-Biphenyl, 4-(2-propenyl)- may involve large-scale catalytic processes . These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propenyl group into an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a saturated biphenyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-(2-propenyl)benzaldehyde or 4-(2-propenyl)benzoic acid.
Reduction: Formation of 1,1’-Biphenyl, 4-propyl-.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-(2-propenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The biphenyl core can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-methyl-: Similar structure but with a methyl group instead of a propenyl group.
1,1’-Biphenyl, 4-ethyl-: Contains an ethyl group instead of a propenyl group.
1,1’-Biphenyl, 4-vinyl-: Features a vinyl group instead of a propenyl group.
Uniqueness
1,1’-Biphenyl, 4-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical reactivity and biological activity. The propenyl group can participate in various chemical reactions, such as polymerization and cross-coupling, making it a versatile compound in synthetic chemistry. Additionally, the compound’s potential biological activities make it a valuable target for medicinal chemistry research.
Properties
IUPAC Name |
1-phenyl-4-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h2-5,7-12H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQPEDHRZNHTCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513878 |
Source
|
Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20120-35-8 |
Source
|
Record name | 4-(Prop-2-en-1-yl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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